molecular formula C29H50N2O7 B2788343 Palm-D-Glu(OSu)-OtBu CAS No. 240133-35-1

Palm-D-Glu(OSu)-OtBu

カタログ番号: B2788343
CAS番号: 240133-35-1
分子量: 538.726
InChIキー: MKJFKKLCCRQPHN-HSZRJFAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palm-D-Glu(OSu)-OtBu is a useful research compound. Its molecular formula is C29H50N2O7 and its molecular weight is 538.726. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Palm-D-Glu(OSu)-OtBu, also known as N-alpha-Palmitoyl-D-glutamic-acid alpha-t-butyl-gamma-succinimidyl ester, is a chemical compound derived from the modification of glutamic acid with a palmitoyl group. This compound plays a significant role in enhancing the biological activity and pharmacokinetics of peptides and proteins, making it a valuable tool in medicinal chemistry and drug development. Its structure allows for improved binding to serum proteins, which can enhance the stability and half-life of therapeutic agents.

  • Molecular Formula : C₂₉H₅₀N₂O₇
  • Molecular Weight : 538.73 g/mol
  • Purity : >96.0%
  • Form : Solid
  • Storage Conditions : Store under inert gas at -20°C

The biological activity of this compound is primarily attributed to its ability to modify peptides, enhancing their stability and bioavailability. The palmitoyl group provides lipophilicity, which facilitates better interaction with lipid membranes and serum proteins, thereby prolonging the peptide's half-life in circulation. This modification has been shown to significantly impact the pharmacokinetic profile of various therapeutic peptides.

Case Studies

  • Relaxin-2 Conjugation Study :
    A study investigated the synthesis of a palmitoyl conjugate of Relaxin-2 (P-RLX2) using this compound. The conjugation aimed to enhance the stability and biological activity of Relaxin-2 in vitro. Results demonstrated that while chemical modification led to some loss of bioactivity (as measured by cyclic adenosine monophosphate (cAMP) production), liposomal encapsulation significantly improved the stability of both RLX2 and its oxidized form (O-RLX2) in serum over time .
  • Liraglutide Synthesis :
    This compound is utilized in the synthesis of Liraglutide, a GLP-1 analog used for diabetes treatment. The incorporation of this compound into Liraglutide enhances its pharmacokinetic properties by increasing its serum half-life and reducing renal clearance, which is critical for maintaining therapeutic levels over extended periods .

Comparative Analysis

CompoundBiological ActivityStability in SerumHalf-Life Extension
Relaxin-2ModerateImproved with liposomesReduced post-conjugation
LiraglutideHighSignificantly enhancedProlonged due to palmitoylation

Research Findings

Research indicates that the incorporation of fatty acid modifications like this compound can lead to increased serum half-life and improved pharmacological performance. This is particularly relevant for peptide drugs where rapid metabolism can limit efficacy. Studies show that such modifications can lead to substantial improvements in therapeutic outcomes, as seen with marketed drugs like Liraglutide and Semaglutide .

特性

IUPAC Name

1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(hexadecanoylamino)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJFKKLCCRQPHN-HSZRJFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。